molecular formula C12H11NO2 B108371 Methyl 4-methylquinoline-3-carboxylate CAS No. 18936-34-0

Methyl 4-methylquinoline-3-carboxylate

Cat. No. B108371
CAS RN: 18936-34-0
M. Wt: 201.22 g/mol
InChI Key: FEGFLBLOPSGMAY-UHFFFAOYSA-N
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Description

Methyl 4-methylquinoline-3-carboxylate is a chemical compound that has attracted the attention of researchers due to its potential applications in various fields. It is a quinoline derivative that has been synthesized using different methods and has been studied for its biological activities and mechanisms of action.

Mechanism Of Action

The mechanism of action of Methyl 4-methylquinoline-3-carboxylate is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It may also act by inducing apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

Methyl 4-methylquinoline-3-carboxylate has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and exhibit antimicrobial activity. It has also been found to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death.

Advantages And Limitations For Lab Experiments

Methyl 4-methylquinoline-3-carboxylate has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize using various methods. It is also stable under normal laboratory conditions and can be stored for extended periods. However, one limitation is that it may exhibit low solubility in some solvents, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of Methyl 4-methylquinoline-3-carboxylate. One direction is to further investigate its antitumor and anti-inflammatory activities and to explore its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Another direction is to study its potential as a fluorescent probe for the detection of other metal ions and to explore its use as a building block for the synthesis of complex organic molecules. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis and properties for various applications.

Synthesis Methods

Methyl 4-methylquinoline-3-carboxylate can be synthesized using various methods, including the Pictet-Spengler reaction, Friedlander synthesis, and Skraup synthesis. The Pictet-Spengler reaction involves the condensation of an indole or tryptamine with an aldehyde or ketone in the presence of an acid catalyst. The Friedlander synthesis involves the reaction of aniline with a carbonyl compound, such as ketones or aldehydes, in the presence of an acid catalyst. The Skraup synthesis involves the condensation of aniline with a ketone or aldehyde in the presence of a strong acid catalyst, such as sulfuric acid.

Scientific Research Applications

Methyl 4-methylquinoline-3-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. It has been found to exhibit antitumor, anti-inflammatory, and antimicrobial activities. It has also been used as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of complex organic molecules.

properties

CAS RN

18936-34-0

Product Name

Methyl 4-methylquinoline-3-carboxylate

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

methyl 4-methylquinoline-3-carboxylate

InChI

InChI=1S/C12H11NO2/c1-8-9-5-3-4-6-11(9)13-7-10(8)12(14)15-2/h3-7H,1-2H3

InChI Key

FEGFLBLOPSGMAY-UHFFFAOYSA-N

SMILES

CC1=C(C=NC2=CC=CC=C12)C(=O)OC

Canonical SMILES

CC1=C(C=NC2=CC=CC=C12)C(=O)OC

synonyms

METHYL 4-METHYLQUINOLINE-3-CARBOXYLATE

Origin of Product

United States

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